molecular formula C15H17NO2 B5807912 N-(furan-2-ylmethyl)-4-phenylbutanamide

N-(furan-2-ylmethyl)-4-phenylbutanamide

Cat. No.: B5807912
M. Wt: 243.30 g/mol
InChI Key: ZXODBNLUFJZLII-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-phenylbutanamide is a synthetic furan-based amide compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates two key pharmacophoric elements: a furan ring and an amide linkage. Furan derivatives are extensively investigated for their diverse biological activities, with research indicating that furan-based compounds can exhibit potent effects on the central nervous system. Some furan-containing molecules have been explored as potential anticonvulsant agents, as non-nitrogen heterocyclic compounds and amide derivatives represent an emerging strategy for developing selective and non-toxic anticonvulsant molecules . The mechanism of action for such compounds often involves interaction with key neurological targets. Amide derivatives are present in many established neuroactive drugs and are known to contribute to membrane permeability and metabolic stability. The 4-phenylbutanamide moiety in this compound provides a hydrophobic aryl unit, which is a common feature in pharmacological agents targeting the central nervous system, as it facilitates blood-brain barrier penetration . The primary research applications for this compound include its use as a building block in organic synthesis, a key intermediate in the development of novel pharmaceutical compounds, and a candidate for in vitro screening against various biological targets. Its structural features make it a valuable compound for investigating structure-activity relationships (SAR), particularly in the design of new therapeutic agents with improved efficacy and safety profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15(16-12-14-9-5-11-18-14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXODBNLUFJZLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenylbutanamide typically involves the reaction of furan-2-carboxylic acid with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: N-(furan-2-ylmethyl)-4-phenylbutanamine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with various enzymes and receptors, leading to biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and synthetic yields:

Compound Name Core Structure Key Functional Groups Biological Activity/Application Yield/Activity Data Reference
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives Tetrazole scaffold Furan-2-ylmethyl, tetrazole Antimicrobial (e.g., S. epidermidis) MIC: 4 µg/mL (Compound 6)
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide Quinoxaline-sulfonamide hybrid Furan-2-ylmethyl, sulfonamide ADAM17 inhibition (anticancer target) IC50: Not reported
N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide Sulfonamide-furan hybrid Furan-2-ylmethyl, sulfonamide, alkyne Antimicrobial, anti-inflammatory Structural studies only
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide Phenylbutanamide-sulfonamide Phenylbutanamide, sulfonamide Not specified (structural analog) Synthesis described

Key Comparative Insights

Structural Determinants of Activity
  • The furan-2-ylmethyl group enhances lipophilicity and π-stacking capacity, critical for membrane penetration in antimicrobial agents .
  • Sulfonamide moieties (e.g., in ) improve water solubility and enable hydrogen bonding with enzymatic targets, such as ADAM17 .
  • Phenylbutanamide scaffolds (e.g., 4-phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide) provide rigidity and aromatic interactions, though their bioactivity remains underexplored .

Q & A

Basic: What are the standard synthetic routes for N-(furan-2-ylmethyl)-4-phenylbutanamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, such as amide bond formation between 4-phenylbutanoic acid derivatives and furan-2-ylmethylamine. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt in anhydrous dichloromethane or DMF .
  • Amidation : Reaction with furan-2-ylmethylamine under inert atmosphere at 0–25°C for 12–24 hours .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product .
    Optimization focuses on solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and catalyst selection (e.g., DMAP for accelerated coupling) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the amide bond formation and furan/benzene ring connectivity. Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 2.5–3.0 ppm (methylene groups adjacent to the amide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 295.1312) and fragmentation patterns .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced: How can researchers resolve low yield or stereochemical inconsistencies during synthesis?

Answer:

  • By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates) .
  • Stereochemical control : Introduce chiral auxiliaries or employ asymmetric catalysis (e.g., Evans oxazolidinones) to enforce desired configurations .
  • Reaction monitoring : In-situ techniques like FT-IR or 1^1H NMR tracking can detect incomplete steps, prompting adjustments in stoichiometry or reaction time .

Advanced: How should conflicting biological activity data for this compound be addressed?

Answer:

  • Assay validation : Replicate studies using orthogonal methods (e.g., cell-based vs. enzymatic assays) to confirm target engagement .
  • Purity verification : Ensure >95% purity via HPLC and assess residual solvents (e.g., DMSO) that may interfere with bioassays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like TRPM8 channels or cyclooxygenases, resolving mechanistic contradictions .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Systematic substitution : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or furan (e.g., methyl substituents) rings to assess impact on potency .
  • Free-Wilson analysis : Quantify contributions of specific substituents to activity using regression models .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical hydrogen bonds or hydrophobic interactions .

Advanced: How can the compound’s stability under varying pH and temperature conditions be evaluated?

Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours, followed by HPLC analysis .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
  • Long-term stability : Store at 4°C, 25°C, and 40°C for 6 months, monitoring purity and crystallinity via PXRD .

Advanced: How to address contradictory data in reaction mechanisms or by-product formation?

Answer:

  • Cross-validation : Use isotopic labeling (e.g., 13^{13}C-carboxylic acid) to trace reaction pathways via MS/MS .
  • Computational studies : Perform DFT calculations (e.g., Gaussian) to model transition states and identify energetically favorable pathways .
  • Replication : Repeat reactions in triplicate under strictly controlled conditions (e.g., anhydrous, O2_2-free) to minimize variability .

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